(+)-Ethotoin
(+)-Ethotoin
(S)-ethotoin is the (S)-enantiomer of ethotoin. It is an enantiomer of a (R)-ethotoin.
Brand Name:
Vulcanchem
CAS No.:
108739-43-1
VCID:
VC20773858
InChI:
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1
SMILES:
CCN1C(=O)C(NC1=O)C2=CC=CC=C2
Molecular Formula:
C11H12N2O2
Molecular Weight:
204.22 g/mol
(+)-Ethotoin
CAS No.: 108739-43-1
Cat. No.: VC20773858
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-ethotoin is the (S)-enantiomer of ethotoin. It is an enantiomer of a (R)-ethotoin. |
|---|---|
| CAS No. | 108739-43-1 |
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (5S)-3-ethyl-5-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1 |
| Standard InChI Key | SZQIFWWUIBRPBZ-VIFPVBQESA-N |
| Isomeric SMILES | CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2 |
| SMILES | CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
| Canonical SMILES | CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
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